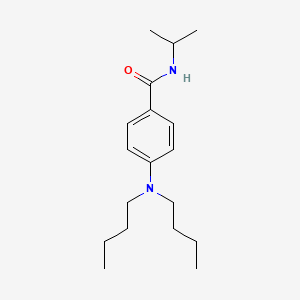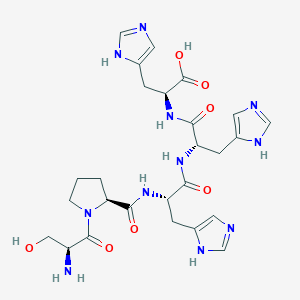![molecular formula C21H45IO2Si2 B14192671 (5R,6S)-9,9-Diethyl-5-[(2S)-4-iodopent-3-en-2-yl]-2,2,3,3,6-pentamethyl-4,8-dioxa-3,9-disilaundecane CAS No. 851316-82-0](/img/structure/B14192671.png)
(5R,6S)-9,9-Diethyl-5-[(2S)-4-iodopent-3-en-2-yl]-2,2,3,3,6-pentamethyl-4,8-dioxa-3,9-disilaundecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R,6S)-9,9-Diethyl-5-[(2S)-4-iodopent-3-en-2-yl]-2,2,3,3,6-pentamethyl-4,8-dioxa-3,9-disilaundecane is a complex organic compound characterized by its unique structural features, including multiple chiral centers and a combination of silicon and oxygen atoms within its framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6S)-9,9-Diethyl-5-[(2S)-4-iodopent-3-en-2-yl]-2,2,3,3,6-pentamethyl-4,8-dioxa-3,9-disilaundecane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Silicon-Oxygen Framework: This step involves the reaction of diethylsilane with a suitable diol under acidic conditions to form the silicon-oxygen backbone.
Introduction of the Iodopent-3-en-2-yl Group: This step involves the addition of the iodopent-3-en-2-yl group to the silicon-oxygen framework through a nucleophilic substitution reaction.
Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired (5R,6S) and (2S) configurations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(5R,6S)-9,9-Diethyl-5-[(2S)-4-iodopent-3-en-2-yl]-2,2,3,3,6-pentamethyl-4,8-dioxa-3,9-disilaundecane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The iodopent-3-en-2-yl group can undergo substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may result in the formation of new carbon-nitrogen or carbon-sulfur bonds.
Aplicaciones Científicas De Investigación
(5R,6S)-9,9-Diethyl-5-[(2S)-4-iodopent-3-en-2-yl]-2,2,3,3,6-pentamethyl-4,8-dioxa-3,9-disilaundecane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of (5R,6S)-9,9-Diethyl-5-[(2S)-4-iodopent-3-en-2-yl]-2,2,3,3,6-pentamethyl-4,8-dioxa-3,9-disilaundecane involves its interaction with molecular targets through its functional groups. The compound may interact with enzymes or receptors, leading to changes in their activity. The specific pathways involved depend on the context of its application, such as its use in biological systems or as a catalyst in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- (5R,6S)-9,9-Diethyl-5-[(2S)-4-bromopent-3-en-2-yl]-2,2,3,3,6-pentamethyl-4,8-dioxa-3,9-disilaundecane
- (5R,6S)-9,9-Diethyl-5-[(2S)-4-chloropent-3-en-2-yl]-2,2,3,3,6-pentamethyl-4,8-dioxa-3,9-disilaundecane
Propiedades
Número CAS |
851316-82-0 |
|---|---|
Fórmula molecular |
C21H45IO2Si2 |
Peso molecular |
512.7 g/mol |
Nombre IUPAC |
tert-butyl-[(2S,3R,4S)-6-iodo-2,4-dimethyl-1-triethylsilyloxyhept-5-en-3-yl]oxy-dimethylsilane |
InChI |
InChI=1S/C21H45IO2Si2/c1-12-26(13-2,14-3)23-16-18(5)20(17(4)15-19(6)22)24-25(10,11)21(7,8)9/h15,17-18,20H,12-14,16H2,1-11H3/t17-,18-,20+/m0/s1 |
Clave InChI |
LCBTUSMUAWDIMB-CMKODMSKSA-N |
SMILES isomérico |
CC[Si](CC)(CC)OC[C@H](C)[C@@H]([C@@H](C)C=C(C)I)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CC[Si](CC)(CC)OCC(C)C(C(C)C=C(C)I)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14192604.png)




![5-Hydroxy-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14192629.png)





![3-[4-(Diphenylmethyl)piperazine-1-sulfonyl]-N-hydroxypropanamide](/img/structure/B14192647.png)
